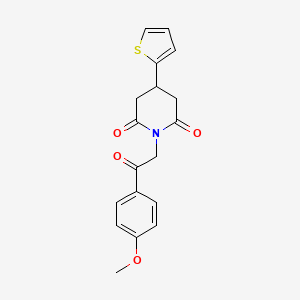

1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione

Description

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)-2-oxoethyl]-4-thiophen-2-ylpiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-23-14-6-4-12(5-7-14)15(20)11-19-17(21)9-13(10-18(19)22)16-3-2-8-24-16/h2-8,13H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTASJILRNRWODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CN2C(=O)CC(CC2=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution Reactions:

Oxidation: The oxoethyl group is introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxoethyl group.

Substitution: The methoxyphenyl and thiophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

Material Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic and optical properties.

Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Key Observations:

Substituent Diversity: The target compound’s thiophen-2-yl group distinguishes it from phenyl or pyrimidinyl substituents in analogs like compound 20 or CID 3061493 . Thiophene’s sulfur atom may enhance binding to metal-containing enzymes or influence redox properties. The 2-(4-methoxyphenyl)-2-oxoethyl chain at R1 is unique compared to the amino-isoindole in Revlimid or the piperazine in CID 3061493. This ketone-containing side chain could impact solubility and metabolic oxidation .

Biological Targets: While Revlimid and HJM-561 target cereblon and EGFR, respectively, the target compound’s biological activity remains unspecified.

Pharmacological and Physicochemical Properties

- Thiophene’s electron-rich nature may improve binding to hydrophobic pockets . Revlimid’s amino-isoindole group confers higher solubility in polar solvents, critical for oral bioavailability .

Metabolic Stability :

- The ketone in the target compound’s R1 chain may undergo reduction to a hydroxyl group, a common metabolic pathway. In contrast, CID 3061493’s piperazine ring is prone to N-oxidation or cleavage .

Biological Activity

1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione, a compound with potential pharmacological significance, has garnered attention for its diverse biological activities. This article reviews its biological effects, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₄S

- Molecular Weight : 342.41 g/mol

The compound features a piperidine ring substituted with a methoxyphenyl and thiophene moiety, contributing to its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of piperidine compounds exhibit significant anti-inflammatory properties. For instance, related compounds have shown varying degrees of inhibition in inflammatory models, with some achieving up to 70% inhibition compared to standard anti-inflammatory drugs like ibuprofen .

Table 1: Anti-inflammatory Activity of Related Compounds

Antioxidant Activity

The antioxidant potential of the compound has been explored through various assays. The presence of the methoxy group is believed to enhance its electron-donating ability, thus improving its capacity to scavenge free radicals.

Anticancer Properties

Some studies have indicated that similar piperidine derivatives possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .

The proposed mechanisms of action for the biological activities include:

- Inhibition of Pro-inflammatory Cytokines : The compound may downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Scavenging Free Radicals : The methoxyphenyl group contributes to the antioxidant activity by neutralizing reactive oxygen species (ROS).

- Induction of Apoptosis : In cancer cells, the compound may activate caspase pathways leading to programmed cell death.

Case Studies

- Study on Anti-inflammatory Effects : A study conducted on a series of piperidine derivatives demonstrated that those with thiophene substitutions exhibited enhanced anti-inflammatory effects in animal models compared to their unsubstituted counterparts .

- Cancer Cell Line Study : In vitro studies on breast cancer cell lines showed that the compound significantly reduced cell viability at concentrations above 10 µM, suggesting potential for therapeutic use in oncology .

Q & A

Q. What are the recommended synthetic routes for 1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-(thiophen-2-yl)piperidine-2,6-dione, and how can reaction conditions be optimized?

Synthetic pathways for structurally analogous piperidine-2,6-diones often involve multi-step reactions, such as nucleophilic substitutions or ketone-amine condensations. For example, piperidine derivatives with methoxyphenyl groups have been synthesized using NaOH in dichloromethane to facilitate deprotonation and nucleophilic attack . Optimization may require adjusting solvent polarity, temperature, and stoichiometry of reagents (e.g., thiophen-2-yl precursors) to enhance yield and purity. Purity validation via HPLC (as in ) is critical, with mobile phases like methanol/sodium acetate buffer (65:35) recommended for resolving structurally similar impurities .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

Key techniques include:

- X-ray crystallography : For confirming piperidine ring conformation and substituent orientation (e.g., methoxyphenyl and thiophen-2-yl groups). Piperidine derivatives often exhibit chair conformations, as seen in analogous 4-piperidone structures .

- NMR spectroscopy : ¹H/¹³C NMR can verify the presence of methoxy (-OCH₃), ketone (C=O), and thiophene protons.

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., via ESI-TOF) and detect fragmentation patterns.

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound, particularly its electronic and steric properties?

SAR studies require systematic modifications:

- Electronic effects : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups to assess π-π stacking or hydrogen-bonding interactions. Comparative studies on pyrimidine analogs () suggest methoxy groups enhance solubility but reduce electrophilicity .

- Steric effects : Introduce bulkier substituents at the 2-oxoethyl position to evaluate steric hindrance on biological target binding. Computational modeling (e.g., DFT) can predict conformational flexibility and docking feasibility.

Q. What experimental strategies can resolve contradictions in biological activity data for piperidine-2,6-dione derivatives?

Contradictions may arise from assay variability or compound stability. Recommendations include:

- Reproducibility protocols : Standardize assay conditions (e.g., pH, temperature) as per ’s quasi-experimental design guidelines .

- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the 2-oxoethyl group) that may skew activity results .

- Control experiments : Compare activity against structurally validated analogs (e.g., 4-(thiophen-2-yl)piperidines in ) to isolate structure-specific effects .

Q. How can factorial design ( ) be applied to optimize reaction parameters for synthesizing derivatives of this compound?

A 2³ factorial design could test variables:

- Factors : Solvent polarity (e.g., DCM vs. THF), temperature (25°C vs. 60°C), and catalyst loading (0.1 eq vs. 0.3 eq).

- Response variables : Yield, purity, and reaction time.

- Analysis : ANOVA to identify significant interactions. For example, higher temperatures may accelerate ketone-amine condensation but increase side-product formation .

Methodological Challenges

Q. What are the critical considerations for ensuring batch-to-batch consistency in large-scale synthesis?

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to track reaction progress and intermediate stability.

- Purification : Use preparative HPLC with gradient elution (as in ) to isolate high-purity batches (>99%) .

- Crystallization : Optimize solvent/antisolvent ratios to ensure uniform crystal morphology, reducing variability in dissolution rates for biological assays .

Q. How can researchers address discrepancies between computational predictions and experimental outcomes for this compound’s reactivity?

- Validation steps : Compare DFT-calculated transition states with experimental kinetic data (e.g., Arrhenius plots) for key reactions like nucleophilic substitutions.

- Solvent effects : Incorporate continuum solvation models (e.g., COSMO-RS) to improve accuracy in predicting reaction pathways .

Safety and Compliance

Q. What safety protocols are essential for handling this compound, given its structural similarity to hazardous analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.